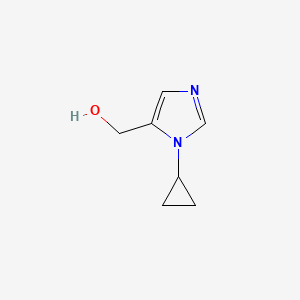
(1-Cyclopropyl-1H-imidazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Cyclopropyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C7H10N2O . It is a solid substance . The compound is part of a class of organic compounds known as imidazoles, which are heterocycles that contain three carbon atoms, two nitrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazoles, including “(1-Cyclopropyl-1H-imidazol-5-yl)methanol”, has been a topic of recent research . Various methodologies have been developed, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of “(1-Cyclopropyl-1H-imidazol-5-yl)methanol” includes a cyclopropyl group attached to an imidazole ring, with a methanol group also attached to the imidazole ring . The molecular weight of the compound is 138.17.Physical And Chemical Properties Analysis
“(1-Cyclopropyl-1H-imidazol-5-yl)methanol” is a solid substance . It is highly soluble in water and other polar solvents . The compound has a molecular weight of 138.17.Applications De Recherche Scientifique
Synthesis and Ligand Applications
One of the primary applications of imidazole derivatives, akin to "(1-Cyclopropyl-1H-imidazol-5-yl)methanol," is in the synthesis of biomimetic chelating ligands. For example, Ryan B. Gaynor et al. (2023) prepared a related imidazole derivative through a multi-step process, highlighting its potential use as a precursor for biomimetic chelating ligands. This suggests that compounds like "(1-Cyclopropyl-1H-imidazol-5-yl)methanol" could serve a similar role in the synthesis of complex molecules for various applications, including catalysis and material science (Gaynor, McIntyre, & Creutz, 2023).
Drug Development and COX-2 Inhibition
Imidazole derivatives are also significant in medicinal chemistry, particularly in the development of selective COX-2 inhibitors, as explored by S. Tabatabai et al. (2012). Their research involved the design and synthesis of a benzyl-imidazole derivative as a selective COX-2 inhibitor, based on docking studies. This underscores the therapeutic potential of imidazole derivatives in creating safer, more effective pharmaceuticals, specifically in reducing the gastrointestinal adverse effects associated with traditional NSAIDs (Tabatabai, Rezaee, & Kiani, 2012).
Anticorrosion Applications
Another fascinating application area is in the field of corrosion inhibition. A study by S. Costa et al. (2021) investigated the use of imidazole-based molecules for the corrosion inhibition of carbon steel in an acidic medium. The research demonstrated the effectiveness of imidazole derivatives in significantly improving the corrosion resistance of metals, highlighting the utility of such compounds in industrial applications where material durability is critical (Costa et al., 2021).
Safety And Hazards
The compound may cause skin irritation and may be harmful if absorbed through the skin . It may also cause irritation of the digestive tract if ingested, and respiratory tract irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .
Orientations Futures
Imidazoles, including “(1-Cyclopropyl-1H-imidazol-5-yl)methanol”, are of strategic importance due to the wide range of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is both highly topical and necessary .
Propriétés
IUPAC Name |
(3-cyclopropylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-4-7-3-8-5-9(7)6-1-2-6/h3,5-6,10H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXJTLNSCOMIMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropyl-1H-imidazol-5-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


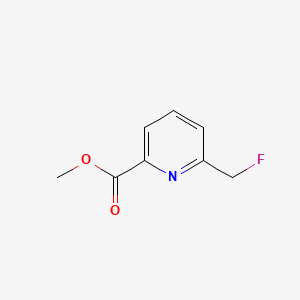
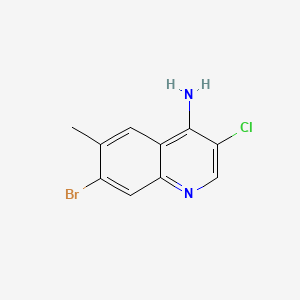
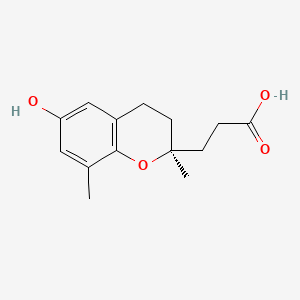
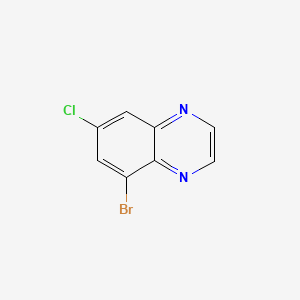
![5-Ethynylimidazo[1,2-a]pyridine](/img/structure/B567955.png)
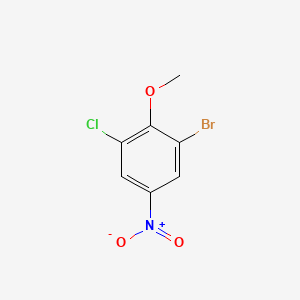
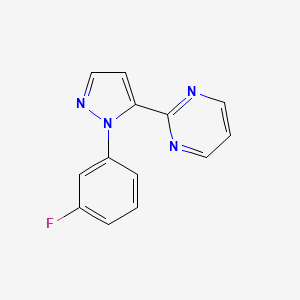

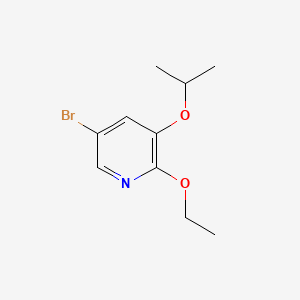
![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)

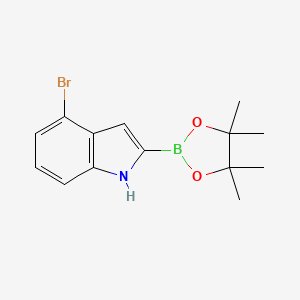
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)